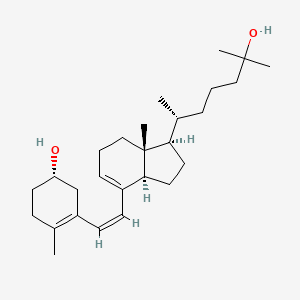
Calcifediol Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcifediol Impurity 1, also known by its chemical name (S)-3-((Z)-2-((1R,3aR,7aR)-1-(®-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, is a compound related to calcifediol, a metabolite of vitamin D3. This compound is often used as a reference standard in pharmaceutical research and quality control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Calcifediol Impurity 1 involves complex organic synthesis techniques. One common method includes the biotransformation of vitamin D3, followed by high-pressure preparative chromatography to isolate and purify the impurity . The reaction conditions typically involve controlled temperature and pressure to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out under stringent quality control measures. The process involves custom synthesis and is often tailored to meet specific regulatory guidelines. The compound is supplied with a Certificate of Analysis (COA) and detailed characterization data to ensure compliance with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Calcifediol Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Calcifediol Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in the metabolic pathways of vitamin D.
Medicine: Used in the development and quality control of vitamin D-related pharmaceuticals.
Industry: Employed in the production of high-purity calcifediol for therapeutic use
Mecanismo De Acción
Calcifediol Impurity 1, like calcifediol, interacts with the vitamin D receptor (VDR). It binds to the VDR with weaker affinity than calcitriol, the active form of vitamin D3. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound may trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Comparación Con Compuestos Similares
Similar Compounds
25-Hydroxycholecalciferol (Calcifediol): The primary metabolite of vitamin D3, used in the treatment of vitamin D deficiency.
25-Hydroxyvitamin D2: Another metabolite of vitamin D, used similarly to calcifediol.
Calcipotriene: A synthetic derivative of calcitriol, used in the treatment of psoriasis.
Uniqueness
Calcifediol Impurity 1 is unique due to its specific structure and role as an impurity in calcifediol production. It serves as a critical reference standard in pharmaceutical research, ensuring the quality and efficacy of vitamin D-related products.
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11-/t20-,23+,24-,25+,27-/m1/s1 |
Clave InChI |
UVVWRMXOHIVZBN-ZIWYXPTCSA-N |
SMILES isomérico |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
SMILES canónico |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















